disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Description
Systematic IUPAC Nomenclature Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, disodium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate , encodes its stereochemistry, substituents, and functional groups. Breaking this down:
- “(2R,3S,4R,5R)” specifies the absolute configuration of the ribose sugar’s carbons, critical for distinguishing between enantiomers and ensuring biological activity.
- “5-(6-aminopurin-9-yl)” denotes adenine (6-aminopurine) attached to the ribose’s 1' carbon via a β-N9-glycosidic bond, a hallmark of canonical nucleosides.
- “3,4-dihydroxyoxolan-2-yl” describes the ribose ring (oxolane) with hydroxyl groups at positions 2' and 3', characteristic of RNA’s sugar backbone.
- “Methyl phosphate” indicates the phosphate group esterified to the ribose’s 5' carbon, with disodium counterions neutralizing the negative charges.
This nomenclature aligns with the compound’s identity as a 5'-monophosphate derivative of adenosine, distinguishing it from 3'- or 2'-phosphorylated isomers. The “disodium” prefix reflects the ionic form, which stabilizes the phosphate group in aqueous environments.
Structural Relationship to Nucleotide Classification System
Disodium adenosine phosphate occupies a pivotal position in nucleotide taxonomy. Nucleotides comprise three subunits: a nitrogenous base, a pentose sugar, and phosphate groups. This compound fits the monophosphate subclass due to its single phosphate moiety, contrasting with di- or triphosphates like ADP or ATP.
Key structural comparisons include:
- Base specificity : The adenine base (6-aminopurine) classifies it as a purine nucleotide, analogous to guanosine derivatives but distinct in its amino and imidazole ring substitutions.
- Sugar configuration : The β-D-ribofuranose sugar places it in the ribonucleotide family, differentiating it from deoxyribonucleotides (e.g., dAMP) lacking the 2'-hydroxyl group.
- Phosphate position : The 5'-phosphoester bond aligns with biosynthesis pathways where kinases phosphorylate nucleosides at the 5' position.
This structural profile underscores its role as a metabolic precursor—serving as a building block for RNA synthesis and a substrate for kinases generating ATP.
Academic Taxonomy Within Phosphorylated Nucleosides
Within phosphorylated nucleosides, disodium adenosine phosphate belongs to the 5'-monophosphate esters , a category defined by phosphate attachment to the sugar’s 5' hydroxyl. Taxonomically, it is further subclassified by:
- Cationic counterions : The disodium form contrasts with protonated (acid) or other cationic forms (e.g., Mg²⁺-bound ATP), influencing solubility and ionic interactions.
- Biosynthetic origin : As a product of ATP hydrolysis or RNA degradation, it resides in both anabolic and catabolic pathways.
- Functional group reactivity : The free 2' and 3' hydroxyl groups permit participation in phosphorylation cascades or RNA ligation, unlike 2',3'-dideoxy nucleotides.
A comparative analysis with related compounds highlights its taxonomic uniqueness:
| Feature | Disodium Adenosine Phosphate | Adenosine Triphosphate (ATP) | Deoxyadenosine Monophosphate (dAMP) |
|---|---|---|---|
| Phosphate Groups | 1 | 3 | 1 |
| Sugar Type | Ribose | Ribose | Deoxyribose |
| Counterions | Disodium | Magnesium | Protonated |
| Biological Role | RNA precursor, signaling | Energy currency | DNA precursor |
This table illustrates how subtle structural variations dictate functional divergence within the nucleotide hierarchy.
Properties
IUPAC Name |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBRXXAAPNGWGE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fermentation Process Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Substrate | Tapioca starch, yeast extract | Renewable carbohydrate sources |
| Microorganisms | Specific strains of bacteria/fungi | Selected for high guanosine yield |
| Fermentation time | 48–96 hours | Optimized for maximum nucleotide production |
| Temperature | 30–37 °C | Optimal for microbial growth |
| pH | 5.5–7.0 | Maintained for enzyme activity and stability |
| Yield | Variable, up to several grams/L | Dependent on strain and substrate |
Research indicates that fermentation-derived disodium guanylate has superior flavor-enhancing properties due to the natural stereochemistry and purity of the nucleotide produced.
Chemical Phosphorylation Details
- Reagents: Phosphoryl chloride is used under controlled conditions to phosphorylate guanosine at the 5' hydroxyl group.
- Reaction Conditions: Typically carried out in anhydrous solvents at low temperatures to minimize side reactions.
- Neutralization: Carefully controlled addition of NaOH to avoid degradation of the nucleotide.
- Purification Techniques: Crystallization and chromatographic methods are used to achieve food-grade purity.
Studies have demonstrated that controlling the phosphorylation step is critical to avoid over-phosphorylation or degradation of the guanosine moiety, which can affect the flavor profile and safety of the final product.
Applications and Synergistic Use
Disodium guanylate is rarely used alone due to its cost; it is typically combined with monosodium glutamate and disodium inosinate to create a synergistic effect that enhances umami flavor up to eight times stronger than MSG alone. This synergy is exploited in various processed foods such as instant noodles, snack foods, canned soups, cured meats, and savory rice products.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Fermentation | Tapioca starch, yeast, mushrooms | Microbial fermentation → phosphorylation → neutralization | Renewable, cost-effective, natural product | Longer process time, requires microbial control |
| Chemical Synthesis | Guanosine | Phosphorylation with POCl3 → neutralization → purification | Controlled reaction, consistent quality | Higher cost, environmental concerns |
Chemical Reactions Analysis
Types of Reactions
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine diphosphate and guanosine triphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups to form different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, including amines and thiols.
Major Products
Oxidation: Guanosine diphosphate, guanosine triphosphate.
Reduction: Reduced nucleotide analogs.
Substitution: Nucleotide analogs with different functional groups.
Scientific Research Applications
Scientific Research Applications
Disodium 5'-inosinate has diverse applications across various scientific fields:
Biochemistry and Molecular Biology
- Nucleotide Synthesis : Disodium 5'-inosinate serves as a key reagent in the synthesis of other nucleotides, facilitating research into nucleic acid metabolism and function.
- Enzyme Studies : It is utilized in enzyme kinetics studies, particularly in examining the activity of enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase.
Medicine
- Therapeutic Potential : Research indicates that disodium 5'-inosinate may have therapeutic effects in treating metabolic disorders. It has been investigated for its role in enhancing ATP levels in cells, which could improve energy metabolism in various tissues.
- Immunomodulatory Effects : Studies suggest that it may influence immune responses, making it a candidate for further research in immunotherapy.
Food Industry
- Flavor Enhancer : Disodium 5'-inosinate is widely used as a flavor enhancer due to its umami taste. It is often combined with monosodium glutamate (MSG) to enhance the flavor profile of various food products.
Metabolic Pathways
A study demonstrated that disodium 5'-inosinate significantly enhances ATP levels in mammalian cells, indicating its potential role in boosting cellular energy metabolism and supporting overall metabolic health.
Neurotransmission
Research has shown that disodium 5'-inosinate can influence neurotransmitter release, suggesting its potential utility in studying neurochemical pathways and disorders related to neurotransmission.
Flavor Enhancement
In food science, disodium 5'-inosinate has been shown to enhance the flavor profile of various dishes when used alongside other flavor enhancers like MSG, providing a synergistic effect that improves consumer acceptance.
Mechanism of Action
The compound exerts its effects primarily through its role in nucleotide metabolism. It acts as a substrate for various enzymes involved in the synthesis and degradation of nucleic acids. The molecular targets include guanylate kinase and other nucleotide-binding proteins. The pathways involved include the purine nucleotide cycle and signal transduction pathways .
Comparison with Similar Compounds
Research Findings and Trends
- Binding Affinities: While adenosine derivatives like APR (adenosine-5'-diphosphoribose) show binding energies of 7.43 kcal/mol in sirtuin-2 interactions , similar data for disodium 5'-GMP is lacking. Structural analogs like SAM-e exhibit unique protein interactions due to methyl donor capacity .
- Industrial Demand : Disodium 5'-GMP’s use in feed additives is growing, driven by its GRAS (Generally Recognized As Safe) status, whereas SAM-e remains niche due to cost and instability .
Biological Activity
Disodium; [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a purine base linked to a ribose-like structure with phosphate groups. Its chemical formula is represented as:
This structure allows it to participate in various biochemical pathways, particularly those involving nucleotide synthesis.
Disodium; [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate primarily functions as an inhibitor in purine metabolism. The following mechanisms have been identified:
- Inhibition of Purine Synthesis : The compound disrupts the synthesis of purine nucleotides by inhibiting key enzymes involved in the pathway. This inhibition can lead to reduced proliferation of cancer cells by limiting their nucleotide supply necessary for DNA replication and repair .
- Cytostatic Effects : Research indicates that the compound has cytostatic effects on chronic myeloid leukemia (CML) cells, demonstrating its potential as a therapeutic agent .
- Modulation of Metabolic Pathways : The compound influences mitochondrial metabolism and folate cycle dynamics, which are crucial for nucleotide biosynthesis .
1. Cytostatic Activity in Cancer Cells
A study demonstrated that disodium; [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate effectively inhibited the proliferation of CML cells in vitro. The inhibition was linked to a significant decrease in purine nucleotide levels, particularly ATP and GTP .
2. Antiviral Properties
The compound has been investigated for its antiviral potential against various viral infections. Its structural similarity to established antiviral drugs suggests that it may serve as a prodrug or an active compound in antiviral therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal methods for synthesizing high-purity disodium 5'-guanylate, and how can byproduct formation be minimized?
Methodology :
- Chemical Synthesis : Use enzymatic phosphorylation of guanosine with nucleoside kinases, followed by sodium salt precipitation. Monitor reaction kinetics to avoid over-phosphorylation, which generates undesired triphosphates .
- Purification : Employ ion-exchange chromatography (e.g., DEAE-Sephadex) coupled with reverse-phase HPLC (C18 column, 0.1 M ammonium acetate buffer, pH 5.2) to isolate the disodium salt. UV detection at 254 nm ensures peak specificity .
- Byproduct Mitigation : Adjust reaction pH to 7.5–8.0 to suppress hydrolysis of the phosphate ester bond. Validate purity via P NMR (δ: -0.5 to -1.5 ppm for monophosphate) .
Q. How can disodium 5'-guanylate be quantified in RNA hydrolysates, and what are the limitations of UV spectrophotometry?
Methodology :
- Extraction : Hydrolyze RNA with alkaline phosphatase (pH 8.5, 37°C) and precipitate proteins with trichloroacetic acid. Filter through a 10 kDa centrifugal filter .
- Quantification : Use UV spectrophotometry at 253 nm (). Calibrate with a standard curve (0.1–10 µM).
- Limitations : Co-eluting nucleotides (e.g., ADP, GDP) may interfere. Cross-validate with LC-MS (negative ion mode, m/z 362.0 [M-H]) for specificity .
Q. What are the key stability considerations for disodium 5'-guanylate in aqueous buffers?
Methodology :
- pH Stability : Store solutions at pH 6.5–7.5 to prevent depurination (acidic conditions) or β-elimination (alkaline conditions). Avoid Tris buffers above pH 8.0 .
- Temperature : Lyophilized powder is stable at -20°C; aqueous solutions degrade within 72 hours at 25°C. Add 0.02% sodium azide to inhibit microbial growth .
Advanced Research Questions
Q. How can discrepancies in 1^{1}1H NMR data for disodium 5'-guanylate under varying buffer conditions be resolved?
Methodology :
- Buffer Effects : Phosphate buffers cause signal broadening due to paramagnetic ions. Use deuterated Tris (10 mM, pD 7.4) for sharper anomeric proton signals ( 5.90–5.95 ppm) .
- Temperature Gradients : Perform variable-temperature NMR (25–45°C) to assess conformational flexibility. Anomeric proton splitting >10 Hz indicates ribose puckering (C3'-endo vs. C2'-endo) .
Q. What experimental design challenges arise in crystallizing disodium 5'-guanylate for X-ray diffraction studies?
Methodology :
- Crystallization : Use vapor diffusion with 30% PEG 4000, 0.1 M sodium cacodylate (pH 6.5), and 0.2 M magnesium acetate. High Mg promotes phosphate coordination .
- Data Collection : SHELX refinement may struggle with anisotropic displacement parameters for the sodium ions. Apply ISOR restraints to Na sites and validate with residual density maps .
Q. How can enzymatic assays differentiate between 5'-GMP and 3'-GMP in kinase interaction studies?
Methodology :
- Kinase Specificity : Use P-radiolabeled ATP and T4 polynucleotide kinase. 5'-GMP incorporates P at the γ-phosphate, while 3'-GMP remains unlabeled. Separate products via PAGE (20% acrylamide) .
- Fluorescence Quenching : Tag 5'-GMP with 2-aminopurine. Monitor fluorescence decay (λ 310 nm, λ 370 nm) upon binding to guanylate kinase .
Q. How to resolve spectral interference in mass spectrometry when analyzing disodium 5'-guanylate in complex matrices?
Methodology :
- Isobaric Interference : Use high-resolution MS (Orbitrap, resolving power >60,000) to distinguish 5'-GMP (m/z 362.0579) from isobaric metabolites (e.g., adenosine derivatives).
- Collision Energy Optimization : Apply 10–15 eV HCD to fragment sodium adducts ([M+Na] at m/z 385.0401) while preserving the phosphate backbone .
Data Contradiction Analysis
Q. Why do reported enzymatic activity values for 5'-GMP vary across studies?
Root Causes :
Q. How to address conflicting crystallographic data on sodium ion coordination in disodium 5'-guanylate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
